molecular formula C7H16OS2 B8412820 2-Hydroxymethyl-2-n-propylpropan-1,3-dithiol

2-Hydroxymethyl-2-n-propylpropan-1,3-dithiol

Cat. No. B8412820
M. Wt: 180.3 g/mol
InChI Key: SIFBLHJZWQKFEO-UHFFFAOYSA-N
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Patent
US05116862

Procedure details

2,2-Di-(benzylthiomethyl)pentan-1-ol (8.0 g.) in dry diethyl ether (150 ml) was added to liquid ammonia (500 ml) which was stirred under nitrogen at -70°. Sodium (8.0 g.) was added in small pieces and the mixture was stirred at -70° for 3 hours. The mixture was allowed to warm to 20° and solid ammonium chloride (20 g.) was added. This was followed by careful addition of methanol (100 ml) to destroy excess sodium. Water (200 ml) was added and the aqueous mixture was extracted with diethyl ether. The ethereal extracts were dried over anhydrous magnesium sulphate and evaporated in vacuo. 2-Hydroxymethyl-2-n-propylpropan-1,3-dithiol was obtained as a colourless oil (4.6 g.).
Name
2,2-Di-(benzylthiomethyl)pentan-1-ol
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([S:8][CH2:9][C:10]([CH2:16][S:17]CC1C=CC=CC=1)([CH2:13][CH2:14][CH3:15])[CH2:11][OH:12])C1C=CC=CC=1.N.[Na].[Cl-].[NH4+]>C(OCC)C.CO>[OH:12][CH2:11][C:10]([CH2:13][CH2:14][CH3:15])([CH2:16][SH:17])[CH2:9][SH:8] |f:3.4,^1:25|

Inputs

Step One
Name
2,2-Di-(benzylthiomethyl)pentan-1-ol
Quantity
8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)SCC(CO)(CCC)CSCC1=CC=CC=C1
Name
Quantity
500 mL
Type
reactant
Smiles
N
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
was stirred under nitrogen at -70°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at -70° for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 20°
CUSTOM
Type
CUSTOM
Details
to destroy excess sodium
ADDITION
Type
ADDITION
Details
Water (200 ml) was added
EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethereal extracts were dried over anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
OCC(CS)(CS)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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